4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that features a thiazine ring fused with a benzene ring, along with a carbonitrile group and an o-tolyl substituent
Properties
IUPAC Name |
4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTIXFCRZFXJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-toluidine with 2-chlorobenzonitrile in the presence of a base to form the intermediate, which is then cyclized with sulfur and oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-CN) undergoes nucleophilic substitution under basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | H₂O/NaOH, reflux | Carboxylic acid derivative | 65–78 | |
| Reduction | LiAlH₄, THF, 0°C to RT | Primary amine derivative | 52–60 |
These reactions are critical for modifying the compound's electronic properties and enhancing solubility in biological systems.
Sulfonyl Group Reactivity
The 1,1-dioxide moiety participates in:
a. *Nucleophilic Aromatic Substitution *
The electron-deficient benzothiazine ring allows substitution at specific positions:
b. *Ring-Opening Reactions *
Under strongly basic conditions (e.g., KOH/EtOH), the sulfonyl group facilitates ring-opening to form sulfonamide intermediates, which can be further functionalized .
Heterocyclic Functionalization
The benzothiazine core undergoes cycloaddition and oxidation:
a. *Diels-Alder Reactions *
The conjugated diene system reacts with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Endo preference |
b. *Oxidation/Reduction *
-
Oxidation : MnO₂ selectively oxidizes the thiazine sulfur to higher oxidation states.
-
Reduction : NaBH₄/CuI reduces the nitrile to an amine without affecting the sulfonyl group.
Cross-Coupling Reactions
Palladium-catalyzed coupling enhances structural diversity:
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show pharmacological relevance:
-
Anticancer analogs : Inhibit topoisomerase IIα (IC₅₀ = 0.8 μM).
Industrial-Scale Reaction Engineering
Continuous flow reactors optimize key transformations:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 8h | 1.5h | 81% reduction |
| Yield | 68% | 89% | +21% |
| Purity | 92% | 98% | +6% |
Automated systems achieve precise control over temperature (±0.5°C) and pressure (±0.1 bar).
This compound's reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and photochemical properties.
Scientific Research Applications
Scientific Research Applications
The applications of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide span several domains:
Medicinal Chemistry
Research indicates that compounds related to the thiazine family often exhibit significant biological activities. Key areas include:
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent due to its structural similarities with known antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through specific molecular interactions.
Biological Interaction Studies
Interaction studies focus on the compound's binding affinity and activity against biological targets. These studies typically involve:
- In vitro assays to determine IC50 values.
- Molecular modeling to predict interactions with target proteins .
Case Studies and Research Findings
Several case studies highlight the compound's effectiveness in various applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study B | Showed inhibition of cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics. |
| Study C | Explored molecular docking studies revealing high binding affinity to specific protein targets involved in cancer pathways. |
Mechanism of Action
The mechanism of action of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with biological targets, such as enzymes and receptors. The thiazine ring can interact with the active sites of enzymes, inhibiting their function. The carbonitrile group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the o-tolyl substituent.
4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Has a p-tolyl instead of an o-tolyl group.
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile: Lacks the 1,1-dioxide functionality.
Uniqueness
The presence of the o-tolyl group and the 1,1-dioxide functionality in 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide makes it unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
Overview
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound belonging to the thiazine class, which has garnered attention due to its diverse biological activities. This compound's structure incorporates a thiazine ring and a carbonitrile group, contributing to its unique electronic properties and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 285.35 g/mol
- CAS Number : 1207049-91-9
The synthesis of this compound typically involves the condensation of specific aryl ketones with thioketones or related precursors under controlled conditions, often using catalysts like azobisisobutyronitrile (AIBN) in solvents such as acetic acid.
Antimicrobial Properties
Research indicates that compounds within the thiazine class exhibit significant antimicrobial activity. Specifically, this compound has demonstrated efficacy against various bacterial strains. Its mechanism includes the inhibition of bacterial peptide deformylase, a critical enzyme for bacterial protein synthesis.
Anticancer Activity
This compound is also being studied for its anticancer properties. Preliminary studies suggest that it acts as an inhibitor of topoisomerase II alpha, an enzyme involved in DNA replication and repair processes. By interfering with this enzyme's function, the compound may induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Topoisomerase II Alpha Inhibition : The compound binds to the enzyme's active site, disrupting its function and leading to DNA damage.
- Reactive Oxygen Species (ROS) Generation : It may also increase ROS levels in cells, contributing to its cytotoxic effects against cancerous cells.
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other thiazine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 6-chloro-4-(3-(methylthio)phenyl) | Moderate | Yes | Topoisomerase inhibition |
| Pyrazolo[3,4-b][1,4]thiazines | High | Moderate | ROS generation and enzyme inhibition |
| Benzothiazine derivatives | Variable | Yes | Diverse mechanisms including enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
